ethyl 3-(diethoxyphosphoryl)-3-hydroxybutanoate
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Overview
Description
Ethyl 3-(diethoxyphosphoryl)-3-hydroxybutanoate is an ester with a phosphorus-containing group. Ester compounds are often used in a wide range of applications from plastics to pharmaceuticals due to their reactivity and versatility . The presence of a phosphorus group suggests that this compound might have applications in areas where phosphorylation is important, such as biochemistry or certain types of organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like this compound would likely feature a central carbon atom bonded to an ethyl group, a hydroxyl group, and a diethoxyphosphoryl group . The exact structure would depend on the specific arrangement of these groups around the central carbon atom.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, polarity, and the presence of functional groups .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were used as a drug, its mechanism of action would depend on the specific biological pathway it targets . Without more specific information, it’s difficult to predict the mechanism of action of ethyl 3-(diethoxyphosphoryl)-3-hydroxybutanoate.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-diethoxyphosphoryl-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O6P/c1-5-14-9(11)8-10(4,12)17(13,15-6-2)16-7-3/h12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZQZFOKMJXEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(O)P(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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